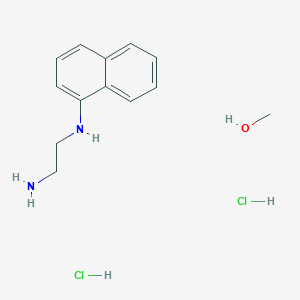

N-1-Naphthylethylenediamine dihydrochloride monomethanolate, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-1-Naphthylethylenediamine dihydrochloride monomethanolate” is a chemical compound with the linear formula C10H7NHCH2CH2NH2 · 2HCl · MeOH . It has a molecular weight of 291.22 . This compound is used for spectrophotometric detection of nitrate and nitrite .

Chemical Reactions Analysis

“N-1-Naphthylethylenediamine dihydrochloride monomethanolate” is known to readily undergo a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . It also forms charge transfer (CT) complexes with various acceptors .

Physical And Chemical Properties Analysis

“N-1-Naphthylethylenediamine dihydrochloride monomethanolate” is a colorless crystal . It is soluble in hot water, alcohol, and dilute hydrochloric acid . The melting point is 194-198°C (decomposes) .

Aplicaciones Científicas De Investigación

Spectrophotometric Determination

“N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate” is used as a coupling agent for the spectrophotometric determination of aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides .

Analysis of Nitrate and Nitrite

This compound is also used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .

Determination of Drugs and Pharmaceuticals

It is generally suitable for the determination of drugs and pharmaceuticals with a free primary aromatic amino group, sulpha drugs, and local anesthetics .

Determination of Sugar

“N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate” dissolved in sulfuric acid-methanol may be used as a reagent for the determination of sugar on thin layer plates .

Determination of Nitrite Ion Concentrations

It may also be used for the determination of sub-micromolar concentrations of nitrite ion after diazotisation with sulphanilic acid at low pH, by differential-pulse polarography .

Visualization of Reaction Products

This compound has been used for the preparation of staining solution for the visualization of the reaction product(s) of starch active enzymes, containing α-1, 4 linked and α-1, 6 linked glucose by thin layer chromatography .

Modified Saville and Griess Assays

“N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate” has also been used in modified Saville and Griess assays .

Mecanismo De Acción

Target of Action

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate, also known as N-(1-Naphthyl)ethylenediamine dihydrochloride, is primarily used as a reagent in the spectrophotometric determination of nitrate and nitrite in water samples . Therefore, its primary targets are nitrate and nitrite ions .

Mode of Action

The compound readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . This reaction is facilitated by the presence of sulfanilamide . The resulting azo compound is responsible for the red coloration typical for a positive result .

Biochemical Pathways

The biochemical pathway involved in the action of N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is the diazonium coupling reaction . This reaction occurs when a sample containing nitrite ions is first neutralized and then treated with dilute hydrochloric acid at 0 - 5 °C to give nitrous acid . Then an excess but fixed volume of sulfanilamide and N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate solution is added . With nitrous acid as the limiting reagent, the azo coupling reaction produces an azo dye quantitatively with respect to the nitrite ions .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which facilitates its use in aqueous solutions for analytical purposes.

Result of Action

The result of the action of N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is the formation of a strongly colored azo compound . This compound is formed quantitatively with respect to the nitrite ions present in the sample . The intensity of the color produced is directly proportional to the concentration of nitrite in the sample, allowing for quantitative analysis .

Action Environment

The action of N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is influenced by several environmental factors. The reaction it facilitates is sensitive to temperature, as it requires the sample to be cooled to 0 - 5 °C for the formation of nitrous acid . Additionally, the compound is hygroscopic , meaning it can absorb moisture from the environment, which may affect its stability and efficacy. It may also decompose on exposure to light , suggesting that it should be stored in a cool, dry, and dark environment for optimal stability .

Safety and Hazards

Propiedades

IUPAC Name |

methanol;N'-naphthalen-1-ylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.CH4O.2ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2;;/h1-7,14H,8-9,13H2;2H,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMCJWVZLMGNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate](/img/structure/B6343661.png)

![4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343672.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)